(5-{[(Butan-2-yl)amino]methyl}furan-2-yl)methanol
Description
"(5-{[(Butan-2-yl)amino]methyl}furan-2-yl)methanol" is a furan-derived compound featuring a hydroxymethyl (-CH₂OH) group at the 2-position of the furan ring and a secondary amine substituent [(butan-2-yl)amino] at the 5-position. The compound’s secondary amine moiety enhances its solubility in organic solvents, while the hydroxymethyl group provides a site for further functionalization, such as esterification or polymerization .
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
[5-[(butan-2-ylamino)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C10H17NO2/c1-3-8(2)11-6-9-4-5-10(7-12)13-9/h4-5,8,11-12H,3,6-7H2,1-2H3 |
InChI Key |
LTLUYIYXKVCCQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=CC=C(O1)CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of (5-{[(Butan-2-yl)amino]methyl}furan-2-yl)methanol typically proceeds via a Mannich-type reaction, where a furan-2-ylmethanol derivative undergoes amination at the 5-position through the formation of an aminomethyl substituent. This involves the reaction of:
- A furan-2-ylmethanol precursor,
- An aldehyde or formaldehyde source,
- The appropriate amine (butan-2-ylamine in this case).
This reaction can be performed in a one-pot manner, enhancing efficiency by combining multiple steps into a single reaction vessel.
Specific Preparation Method
- Starting Materials : Furan-2-ylmethanol, butan-2-ylamine, and formaldehyde or paraformaldehyde.
- Reaction Conditions : Typically conducted in a polar solvent such as methanol or ethanol under reflux conditions.
- Catalysts/Additives : Acidic or basic catalysts may be employed to facilitate the Mannich reaction.
- Reaction Time : Usually ranges from 1 to 3 hours depending on scale and conditions.
- Isolation : After reaction completion, the mixture is cooled, and the product is extracted using organic solvents such as ethyl acetate. Purification is commonly achieved by column chromatography on silica gel.
This method capitalizes on the nucleophilic attack of the amine on the electrophilic methylene intermediate generated from formaldehyde and the furan ring, forming the aminomethyl linkage at the 5-position.
Alternative Routes and Enhancements
- Microwave-Assisted Synthesis : Microwave irradiation can accelerate the Mannich reaction, reducing reaction times and improving yields.
- One-Pot Multi-Step Synthesis : Combining the formation of the furan-2-ylmethanol intermediate and subsequent amination in a single vessel without isolation of intermediates.
- Use of Protecting Groups : In complex syntheses, protecting groups may be used to avoid side reactions at the hydroxymethyl group.
Detailed Reaction Scheme
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | Furan-2-ylmethanol + Formaldehyde | Reflux in methanol, acidic catalyst | Formation of reactive iminium intermediate |
| 2 | Addition of butan-2-ylamine | Continued reflux | Nucleophilic substitution forming aminomethyl group |
| 3 | Workup and purification | Extraction with ethyl acetate, chromatography | Isolated this compound |
Research Findings and Yield Optimization
- Yield : Reported yields for similar aminomethyl furans range between 70% and 85%, depending on reaction parameters such as temperature, solvent, and reagent stoichiometry.
- Purity : Purification via silica gel chromatography typically results in high-purity products with melting points consistent with literature values.
- Reaction Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are standard analytical methods to monitor reaction progress and confirm product structure.
Comparative Analysis with Related Compounds
Summary and Professional Insights
The preparation of this compound is effectively achieved through Mannich-type condensation reactions involving furan-2-ylmethanol, formaldehyde, and butan-2-ylamine. The process benefits from:
- Straightforward reaction setup,
- Potential for one-pot synthesis,
- Microwave-assisted methods to improve reaction kinetics,
- Established purification protocols ensuring high product quality.
This synthesis is supported by multiple patent disclosures and chemical supplier data, indicating its reproducibility and scalability. The compound's functional groups and synthetic accessibility make it valuable for further chemical modifications and research applications.
Chemical Reactions Analysis
Types of Reactions
(5-{[(Butan-2-yl)amino]methyl}furan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield furan-2-carboxylic acid, while reduction can produce furan-2-ylmethanol .
Scientific Research Applications
Potential Therapeutic Applications
Computational methods analyzing structure-activity relationships suggest several potential therapeutic applications for this compound:
- Antimicrobial Activity: Compounds with similar structures have demonstrated efficacy against various pathogens.
- Anticancer Properties: Furan derivatives have shown the ability to inhibit tumor growth in studies.
- Anti-inflammatory Effects: Similar compounds can modulate inflammatory responses, which could be beneficial in treating chronic diseases.
Chemical Reactivity
The chemical reactivity of (5-{[(Butan-2-yl)amino]methyl}furan-2-yl)methanol can be analyzed through various types of reactions, potentially mediated by specific enzymes in biological systems, indicating its role in metabolic pathways. Several synthetic routes can produce this compound, highlighting the versatility of synthetic organic chemistry in creating complex molecules from simpler precursors.
Use as a Fuel Precursor
2-methylfuran, a related compound, can be converted into value-added chemicals and liquid fuels . Research has shown the synthesis of liquid fuel precursors from 2-methylfuran . For instance, proton titanate nanotubes (PTNTs) can be used for hydroxyalkylation/alkylation (HAA) of 2-methylfuran derived from lignocellulose and butanal, yielding 5,5′-(butane-1,1-diyl)bis(2-methylfuran) .
Synthesis of Derivatives
Derivatives of 5-aminomethyl-2-furanmethanol can be used to prepare compounds with various applications . These derivatives include 5-dialkylaminomethyl-2-furanmethanol, which can form salts with physiologically acceptable acids .
Interaction Studies
Interaction studies are crucial for understanding how this compound behaves in biological systems.
Table 1: Hydroxyalkylation/Alkylation Reaction Results of Butanal and 2-Methylfuran
Mechanism of Action
The mechanism of action of (5-{[(Butan-2-yl)amino]methyl}furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of 5-substituted-2-furanmethanol derivatives. Key structural analogues include:
Key Observations :
- Bioactivity: Analogues with aromatic substituents (e.g., 4-amino-2-methylphenyl) exhibit fluorescence and agrochemical activity, whereas alkylamino derivatives are more likely to serve as drug intermediates .
Physicochemical Properties
- Boiling Point: The target compound’s boiling point is expected to exceed 217.7°C (observed for dimethylamino analogue) due to increased molecular weight and hydrogen bonding capacity .
- Solubility: The secondary amine enhances solubility in polar aprotic solvents (e.g., DMF, THF) compared to non-polar aryl-substituted derivatives .
- Density: Estimated at ~1.1 g/cm³, similar to dimethylamino analogue (1.088 g/cm³) .
Biological Activity
The compound (5-{[(Butan-2-yl)amino]methyl}furan-2-yl)methanol is a synthetic organic molecule characterized by a furan ring, an amino group, and a butan-2-yl substituent. This unique structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound based on diverse research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 195.25 g/mol. The presence of the furan moiety is crucial for its biological properties, as furan derivatives are known to exhibit a broad spectrum of pharmacological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound possess significant antimicrobial properties. Specifically, studies have shown efficacy against various pathogens, including bacteria and fungi. For instance:
| Compound Type | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Furan Derivative | Candida albicans | 16 µg/mL to 512 µg/mL |
| Furan Derivative | Staphylococcus aureus | 32 µg/mL |
The mechanism of action often involves the inhibition of microbial growth through disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Furan derivatives have been documented for their anticancer effects, particularly in inhibiting tumor growth. The compound may exert its effects by inducing apoptosis in cancer cells or inhibiting angiogenesis. A notable study highlighted the ability of furan-based compounds to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 15.0 |
These findings suggest that this compound could be a promising candidate for further anticancer drug development.
Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory properties by modulating inflammatory pathways. The furan ring can interact with signaling molecules involved in inflammation, such as cytokines and prostaglandins:
| Mechanism of Action | Effect |
|---|---|
| Inhibition of PGE2 production | Reduces inflammatory response |
| Modulation of MAPK pathway | Alters immune cell activation |
This suggests potential therapeutic applications in treating chronic inflammatory diseases .
Case Studies
Several case studies have explored the biological activity of furan derivatives:
- Study on Antimicrobial Efficacy : A study investigated the antimicrobial effects of various furan derivatives against clinical isolates of Escherichia coli and Staphylococcus aureus, demonstrating significant inhibitory effects at low concentrations.
- Anticancer Activity Assessment : Another study evaluated the cytotoxic effects of furan-based compounds on human cancer cell lines, revealing that certain derivatives led to increased apoptosis rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
